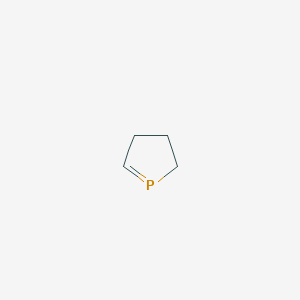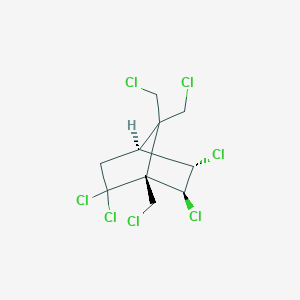
Circumcircumcoronene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Circumcircumcoronene is an ortho- and peri-fused polycyclic arene.
Applications De Recherche Scientifique
Synthesis and Structure
Circumcoronene, a hexagonal graphene fragment with six zigzag edges, has been synthesized using Brønsted/Lewis acid-mediated cyclization. This method facilitates the production of circumcoronene derivatives, whose structures have been confirmed through X-ray crystallography. The molecular structure of circumcoronene mostly adheres to Clar's bonding model and displays significant local aromaticity. The absorption and emission spectra of circumcoronene resemble those of the smaller hexagonal coronene due to its six-fold symmetry (Zou et al., 2023).
Chemical Bonding Analysis
A study using the Adaptive Natural Density Partitioning (AdNDP) method revealed unique insights into the chemical bonding of circumcoronene. Unlike coronene and isocoronene, circumcoronene does not possess globally delocalized π-systems. Instead, it features seven local sextets and can be represented by a single Clar structure (Popov & Boldyrev, 2012).
On-surface Synthesis and Electronic Properties
Circumcoronene's on-surface synthesis on Cu(111) leads to its self-organization into an extended superlattice, forming a chiral electronic Kagome-honeycomb lattice. This process involves surface-assisted intramolecular dehydrogenation and methyl radical-radical coupling. The hexagonal zigzag topology and periodic electrostatic landscape of circumcoronene confine two-dimensional electron gas into emergent electronic flat bands with potential for nontrivial electronic properties (Telychko et al., 2020).
Interaction with Transition Metals
Circumcoronene's interaction with transition metals like cobalt has been theoretically studied. Cobalt atoms, dimers, and Co4 clusters exhibit distinct bonding behaviors and orientations when interacting with circumcoronene. This interaction induces a small magnetic moment in circumcoronene and alters the magnetic moment of cobalt, suggesting applications in materials science (Alonso-Lanza, Mañanes, & Ayuela, 2017).
Adsorption Studies
Density Functional Theory (DFT) studies have explored circumcoronene's potential as a material for adsorption applications. The adsorption of various organic molecules and ionic liquids on circumcoronene-shaped graphene indicates a crucial role for dispersion interactions in strengthening these interactions, highlighting circumcoronene's potential in electrochemical applications and as a sensor material (Ruzanov et al., 2017).
Propriétés
Nom du produit |
Circumcircumcoronene |
|---|---|
Formule moléculaire |
C96H24 |
Poids moléculaire |
1177.2 g/mol |
Nom IUPAC |
heptatriacontacyclo[20.20.16.1629,32.427,57.334,36.339,41.343,45.247,50.252,55.125,58.04,44.06,46.08,48.011,49.013,51.015,53.018,54.020,56.160,64.165,66.167,68.180,84.059,62.061,89.063,91.069,83.070,71.072,82.073,74.075,81.076,78.077,92.079,90.085,94.086,95.087,96.088,93]hexanonaconta-1(42),2,4,6(46),7,9,11,13(51),14,16,18,20(56),21,23,25,27(63),28,30,32,34(76),35,37,39,41(71),43,45(68),47(67),48,50(66),52(65),53,55(64),57(60),58,61,69,72(82),73,75(81),77(92),78,80(93),83,85(94),86(95),87(96),88,90-octatetracontaene |
InChI |
InChI=1S/C96H24/c1-2-26-14-38-16-28-5-6-30-18-40-20-32-9-11-35-23-42-24-36-12-10-34-22-41-21-33-8-7-31-19-39-17-29-4-3-27-15-37-13-25(1)43-44(26)62-56(38)64-46(28)48(30)66-58(40)68-51(32)53(35)71-60(42)72-54(36)52(34)70-59(41)69-50(33)49(31)67-57(39)65-47(29)45(27)63-55(37)61(43)73-74(62)86-76(64)78(66)88-81(68)83(71)90-84(72)82(70)89-80(69)79(67)87-77(65)75(63)85(73)91-92(86)94(88)96(90)95(89)93(87)91/h1-24H |
Clé InChI |
MUFSDFDJYHRYPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC3=C4C5=C6C7=C8C(=C25)C1=CC9=C8C1=C2C7=C5C7=C6C6=C4C4=C8C(=CC%10=C%11C8=C6C6=C7C7=C8C%12=C%13C%14=C(C%11=C%126)C(=C%10)C=CC%14=CC6=C%13C%10=C8C8=C%11C%12=C%10C(=C6)C=CC%12=CC6=C%11C%10=C%11C8=C7C5=C5C2=C2C7=C1C(=C9)C=CC7=CC1=C2C(=C%115)C2=C%10C(=C6)C=CC2=C1)C=CC4=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylate](/img/structure/B1262472.png)
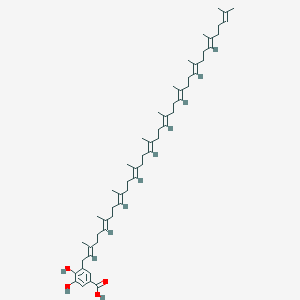
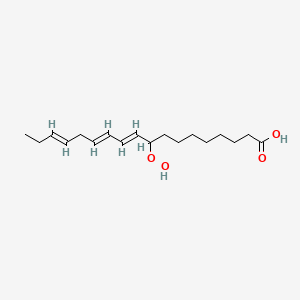
![[4-Acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B1262476.png)
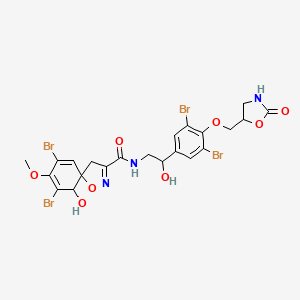
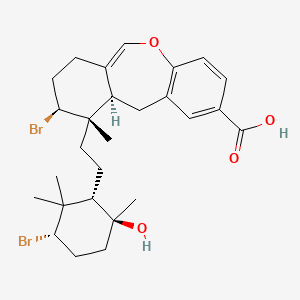
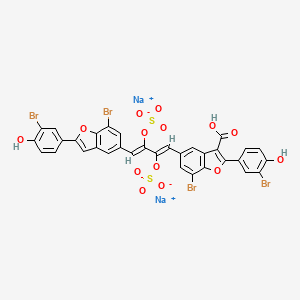
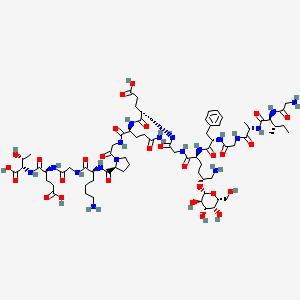
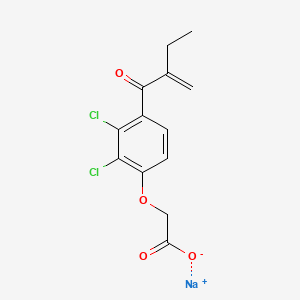


![8-[(3-Chloro-1-benzothiophen-2-yl)methyl]-9-cyclopropyl-10-[4-(hydroxymethyl)phenyl]-3,5-dioxo-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-4-carboxamide](/img/structure/B1262491.png)
